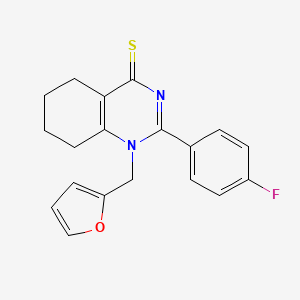![molecular formula C24H21BrN2O3 B5109663 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5109663.png)
3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BIBX1382 and is a potent and selective antagonist of the epidermal growth factor receptor (EGFR). In
Mechanism of Action
BIBX1382 works by binding to the 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide and preventing it from activating downstream signaling pathways that promote cell growth and survival. This inhibition of 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide signaling leads to the inhibition of cancer cell growth and proliferation. BIBX1382 is highly selective for 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide and does not affect other related receptors, making it a promising therapeutic agent for cancer treatment.
Biochemical and physiological effects
BIBX1382 has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, BIBX1382 has been shown to have anti-inflammatory effects. Studies have also shown that BIBX1382 can improve glucose tolerance and insulin sensitivity in animal models, making it a potential treatment for type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BIBX1382 in lab experiments is its high selectivity for 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide. This selectivity allows researchers to study the specific effects of 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide inhibition without affecting other related receptors. However, one limitation of using BIBX1382 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Future Directions
There are several potential future directions for research on BIBX1382. One area of interest is the use of BIBX1382 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide inhibitors based on the structure of BIBX1382. Additionally, further research is needed to fully understand the anti-inflammatory and anti-diabetic effects of BIBX1382 and its potential use in treating these conditions.
Conclusion
In conclusion, BIBX1382 is a promising compound for scientific research due to its high selectivity for 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide and its potential use in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of study in the field of medicinal chemistry.
Synthesis Methods
The synthesis of BIBX1382 involves several steps. The first step involves the preparation of 3-bromo-4-methoxybenzaldehyde by reacting 3-bromo-4-methoxybenzoyl chloride with sodium methoxide. The resulting product is then reacted with 2-amino-5-isopropylbenzoxazole to form 3-(5-isopropyl-1,3-benzoxazol-2-yl)benzaldehyde. This compound is then reacted with 3-bromoaniline to form BIBX1382.
Scientific Research Applications
BIBX1382 has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of cancer cells by blocking the 3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide signaling pathway. This pathway is known to play a critical role in the development of many types of cancer, including lung, breast, and colon cancer. BIBX1382 has also been shown to enhance the effectiveness of chemotherapy drugs when used in combination.
properties
IUPAC Name |
3-bromo-4-methoxy-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3/c1-14(2)15-7-10-22-20(13-15)27-24(30-22)17-5-4-6-18(11-17)26-23(28)16-8-9-21(29-3)19(25)12-16/h4-14H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAKDXTNDIXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

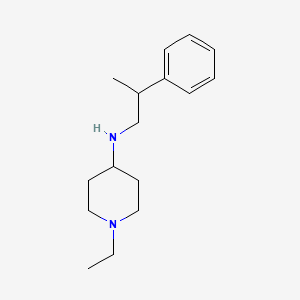

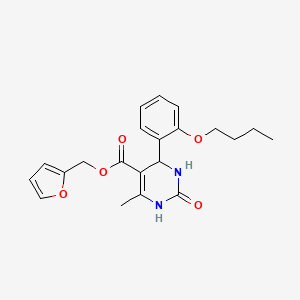
![6-{[4-(allylthio)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5109603.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5109611.png)
![5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentane] 2-oxide](/img/structure/B5109612.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5109635.png)
![3-(4-methyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B5109644.png)
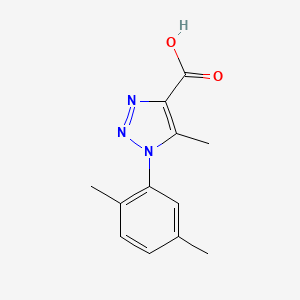
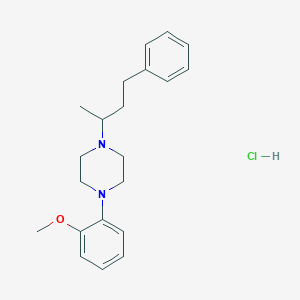
![N,N'-1,4-phenylenebis[2-(4-morpholinyl)acetamide]](/img/structure/B5109648.png)
